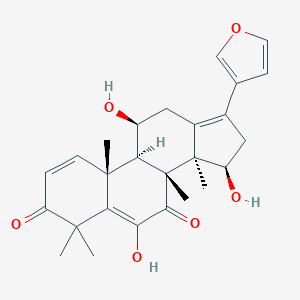

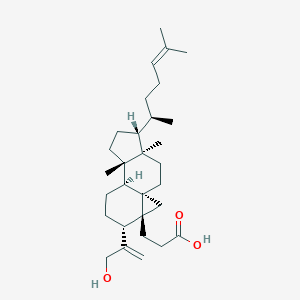

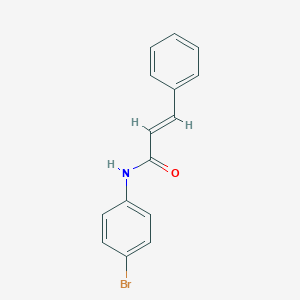

![molecular formula C₉H₁₄O₄ B023684 (3S)-二氢-3-[(四氢-2H-吡喃-2-基)氧基]-2(3H)-呋喃酮 CAS No. 83680-34-6](/img/structure/B23684.png)

(3S)-二氢-3-[(四氢-2H-吡喃-2-基)氧基]-2(3H)-呋喃酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- Synthesis of Related Compounds : 4H-furo[3,4-b]pyran derivatives, related to the compound , are synthesized through a three-component reaction involving isocyanides, dialkyl acetylenedicarboxylates, and tetronic acid, showing broad biological activity (Shaabani et al., 2008).

Synthesis Analysis

- Metal-Free Synthesis Method : A metal-free Lewis acid-initiated protocol has been developed for synthesizing highly substituted derivatives from benzamides and aldehydes, using a Prins cyclization reaction followed by intramolecular cyclization (Shit et al., 2023).

Molecular Structure Analysis

- Charge Density Analysis : The structure of closely related compounds has been investigated using X-ray diffraction and computational chemistry, focusing on the properties of the nitrogen-oxygen bond (Vénosová et al., 2020).

Chemical Reactions and Properties

- Synthesis of Furan-3-Carboxylic Esters : Synthesis involving oxidative carbonylation of 3-yne-1,2-diol derivatives has been used to produce furan-3-carboxylic esters, forming two C-O bonds and one C-C bond (Gabriele et al., 2012).

Physical Properties Analysis

- Study of Related Compounds : The structure and energetics of related compounds like pyrrolidinones and tetrahydrofuranones have been analyzed using high-level ab initio quantum chemical calculations (Miranda et al., 2013).

Chemical Properties Analysis

- Quantum Studies and Thermodynamic Properties : Detailed quantum studies, including NLO and thermodynamic properties, have been conducted on novel compounds synthesized from similar reactions, providing insights into the chemical properties of these molecules (Halim & Ibrahim, 2022).

科学研究应用

有机催化合成杂环化合物

有机催化的最新进展突显了杂环化合物(如四氢苯并[b]吡喃)在药物发现和开发中的重要性。通过使用有机催化剂,对二甲酮和马来酸二腈与醛类的三组分环缩合反应进行了研究,用于构建四氢苯并[b]吡喃。这些方法强调了绿色化学原则,利用水和水-乙醇体系作为溶剂,展示了该化合物在合成有价值的杂环化合物方面的相关性(Kiyani, 2018)。

吡喃并[2,3-d]嘧啶衍生物的合成

对于制药行业至关重要的吡喃嘧啶核心,已经通过使用混合催化剂(包括有机催化剂和纳米催化剂)的合成策略取得了显著进展。对5H-吡喃并[2,3-d]嘧啶骨架的综述强调了它们在药物化学中的广泛适用性,受其结构多样性和生物利用度的推动。这展示了该化合物在促进具有增强药理特性的先导分子开发方面的潜力(Parmar, Vala, & Patel, 2023)。

生物活性分子的合成

对吗啉和吡喃衍生物的合成和药理学探索进行了广泛综述,突出了它们在生物化学和制药领域的重要作用。与这些衍生物相关的广泛药理活性凸显了这类化合物在设计和合成新型生物活性分子中的重要性。这项研究强调了在生物活性化合物的创制中使用(3S)-二氢-3-[(四氢-2H-吡喃-2-基)氧基]-2(3H)-呋喃酮的潜力(Asif & Imran, 2019)。

绿色化学和催化

该化合物的相关性延伸至绿色化学和催化领域,重点关注通过环境友好方法合成杂环化合物。有机催化方法用于合成四氢苯并[b]吡喃和其他杂环化合物,强调了开发较少毒性试剂和使用绿色溶剂的重要性。这些方法与可持续化学原则一致,倡导在实现高效化学转化的同时最大限度减少环境影响(Kiyani, 2018)。

属性

IUPAC Name |

(3S)-3-(oxan-2-yloxy)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c10-9-7(4-6-12-9)13-8-3-1-2-5-11-8/h7-8H,1-6H2/t7-,8?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZRWCHDGAWZQT-JAMMHHFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2CCOC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCOC(C1)O[C@H]2CCOC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470380 |

Source

|

| Record name | (3S)-3-[(Oxan-2-yl)oxy]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone | |

CAS RN |

83680-34-6 |

Source

|

| Record name | (3S)-3-[(Oxan-2-yl)oxy]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

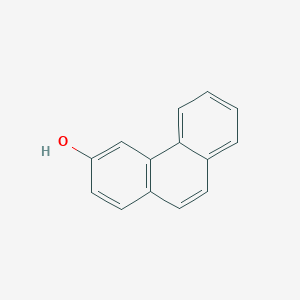

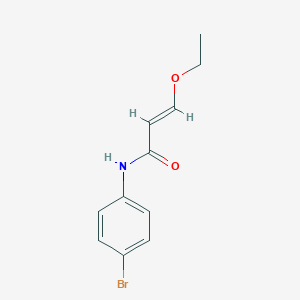

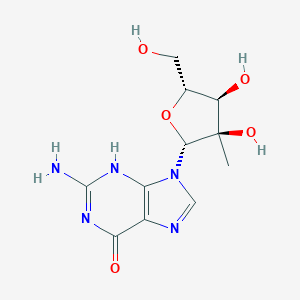

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)